molecular formula C12H18N4O4 B15210237 5-Oxo-L-prolyl-L-prolylglycinamide CAS No. 67934-84-3

5-Oxo-L-prolyl-L-prolylglycinamide

Cat. No.: B15210237
CAS No.: 67934-84-3
M. Wt: 282.30 g/mol
InChI Key: WYNOKAQLSGAIPV-YUMQZZPRSA-N
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Description

(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of Functional Groups: Various functional groups such as amino, oxo, and carboxamide groups are introduced through specific reactions.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

(S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different functional groups. Examples include:

  • (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxylate
  • (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxylamide

Uniqueness

The uniqueness of (S)-N-(2-Amino-2-oxoethyl)-1-((S)-5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

67934-84-3

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H18N4O4/c13-9(17)6-14-11(19)8-2-1-5-16(8)12(20)7-3-4-10(18)15-7/h7-8H,1-6H2,(H2,13,17)(H,14,19)(H,15,18)/t7-,8-/m0/s1

InChI Key

WYNOKAQLSGAIPV-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NCC(=O)N

Origin of Product

United States

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